6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 1255147-44-4
Cat. No.: VC2820971
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.
![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1255147-44-4](/images/structure/VC2820971.png)
Specification
CAS No. | 1255147-44-4 |
---|---|
Molecular Formula | C8H10ClN5 |
Molecular Weight | 211.65 g/mol |
IUPAC Name | 6-(chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C8H10ClN5/c1-10-7-5-4-11-14(2)8(5)13-6(3-9)12-7/h4H,3H2,1-2H3,(H,10,12,13) |
Standard InChI Key | BOSRHAZBAVIABA-UHFFFAOYSA-N |
SMILES | CNC1=C2C=NN(C2=NC(=N1)CCl)C |
Canonical SMILES | CNC1=C2C=NN(C2=NC(=N1)CCl)C |
Introduction
Chemical Identity and Properties
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by its distinct molecular structure and specific physicochemical properties. The compound contains a pyrazolo[3,4-d]pyrimidine scaffold, which is a bicyclic heterocyclic system comprising fused pyrazole and pyrimidine rings. This structural arrangement provides a versatile platform for developing compounds with diverse biological activities, as evidenced by numerous studies on related derivatives .
The compound has a chloromethyl substituent at position 6, which is a reactive functional group that allows for further chemical modifications. Additionally, it features methyl groups at position 1 of the pyrazole ring and on the amino group at position 4 of the pyrimidine ring. These structural features contribute to the compound's reactivity profile and potential applications in medicinal chemistry.
Physical and Chemical Properties
The key physical and chemical properties of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are summarized in the table below:
Property | Value |
---|---|
CAS Number | 1255147-44-4 |
Molecular Formula | C₈H₁₀ClN₅ |
Molecular Weight | 211.65 g/mol |
IUPAC Name | 6-(chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C8H10ClN5/c1-10-7-5-4-11-14(2)8(5)13-6(3-9)12-7/h4H,3H2,1-2H3,(H,10,12,13) |
Standard InChIKey | BOSRHAZBAVIABA-UHFFFAOYSA-N |
SMILES | CNC1=C2C=NN(C2=NC(=N1)CCl)C |
The compound's chemical structure consists of a pyrazolo[3,4-d]pyrimidine core with specific substituents that define its properties and reactivity. This heterocyclic system provides a rigid scaffold with multiple potential binding sites, making it interesting for medicinal chemistry applications.
Synthesis and Reactivity
The synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a selective nucleophilic substitution reaction. According to research by Ogurtsov and Rakitin, the compound is synthesized from 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine through a reaction with methylamine .
Synthetic Route
The synthetic pathway proceeds through the selective substitution of the chlorine atom at position 4 of the pyrimidine ring with methylamine, while the chloromethyl group at position 6 remains intact. This regioselectivity is significant as it allows for the selective functionalization of the molecule. The reaction yields the desired product with a reported yield of 71% under specific conditions, using tetrahydrofuran (THF) as the solvent at room temperature .
The reaction can be represented as follows:
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine + CH₃NH₂ → 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reaction Conditions and Optimization
The synthesis is conducted under mild conditions that favor the selective substitution at the 4-position. The reaction conditions typically include:
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Using tetrahydrofuran (THF) as the solvent
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Conducting the reaction at room temperature
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Using a controlled amount of methylamine
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Maintaining appropriate reaction time to ensure completion while minimizing side reactions
These specific conditions are critical for achieving the high yield and selectivity reported in the literature . The selective substitution at position 4 rather than at the chloromethyl group is noteworthy and indicates the differential reactivity of the two electrophilic sites in the molecule.
Structural Characterization
The structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been thoroughly characterized using multiple analytical techniques. This comprehensive characterization is essential for confirming the identity and purity of the compound, which is crucial for its potential applications in medicinal chemistry and synthetic intermediates.
Spectroscopic Analysis
The compound's structure has been confirmed through various spectroscopic techniques including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C-NMR have been used to confirm the structure, providing information about the hydrogen and carbon environments in the molecule .
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Infrared (IR) Spectroscopy: This technique has been employed to identify the functional groups present in the compound, supporting the proposed structure .
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Mass Spectrometry: High-resolution mass spectrometry has been used to confirm the molecular formula of the compound, providing accurate mass measurements that match the theoretical values for C₈H₁₀ClN₅ .
X-ray Crystallography
X-ray crystallographic analysis has provided definitive confirmation of the compound's three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms within the molecule. The X-ray analysis confirmed the regioselective substitution of methylamine at the 4-position of the pyrimidine ring, while leaving the chloromethyl group at position 6 intact .
Elemental Analysis
Relationship to Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is present in numerous compounds with known biological activities. Understanding the relationship between 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds provides valuable insights into its potential applications and pharmacological relevance.
Structural Analogs
Several structural analogs of pyrazolo[3,4-d]pyrimidines have been reported in the literature, with various substitutions at different positions of the core scaffold. These compounds often exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
The pyrazolo[3,4-d]pyrimidine scaffold is notably present in compounds designed as epidermal growth factor receptor inhibitors (EGFRIs), which have shown promise as anticancer agents. Some of these derivatives have demonstrated potent anti-proliferative activities against cancer cell lines such as A549 and HCT-116 .
Structure-Activity Relationships
Research Significance
The study of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contributes to the broader field of heterocyclic chemistry and medicinal chemistry in several significant ways.
Contribution to Synthetic Methodology
The reported selective nucleophilic substitution reaction demonstrates an efficient method for functionalizing the pyrazolo[3,4-d]pyrimidine scaffold. The observed regioselectivity provides valuable insights into the reactivity of different positions in this heterocyclic system, which can guide the development of synthetic strategies for related compounds .
Expansion of Chemical Space
The synthesis and characterization of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contributes to the expansion of the chemical space of pyrazolo[3,4-d]pyrimidine derivatives. Given that 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines are described as practically unexplored derivatives, this compound represents a valuable addition to this class of heterocycles .
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